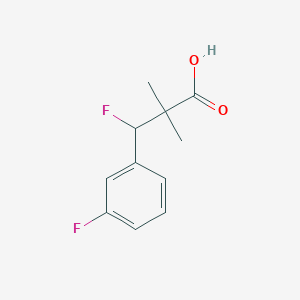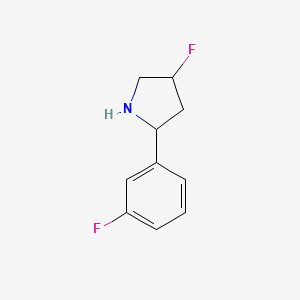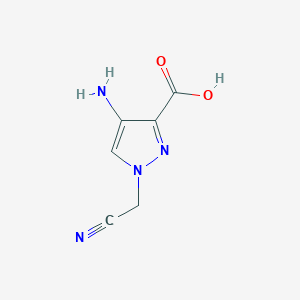
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by the presence of an aminomethyl group, a difluoroethyl group, and an isoindolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common route includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Difluoroethyl Group: This step often involves the use of a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindolinone derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isoindolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindolin-1-one: A closely related compound with similar structural features.
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindole: Lacks the carbonyl group present in isoindolinone.
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-indole: Contains an indole core instead of an isoindolinone core.
Uniqueness
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the aminomethyl and difluoroethyl groups, which confer distinct chemical and biological properties. The difluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science.
Propriétés
Formule moléculaire |
C11H12F2N2O |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-(2,2-difluoroethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12F2N2O/c12-10(13)6-15-9(5-14)7-3-1-2-4-8(7)11(15)16/h1-4,9-10H,5-6,14H2 |
Clé InChI |
LHDYIJLJWYRAAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N(C2=O)CC(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


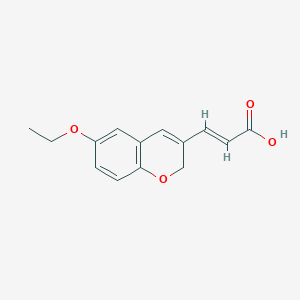
![Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate](/img/structure/B13176288.png)
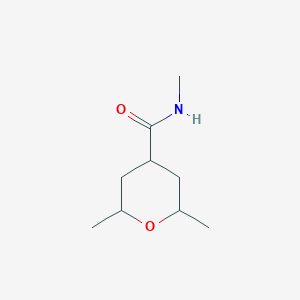
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)
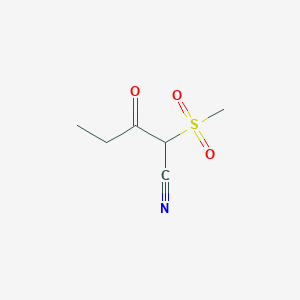
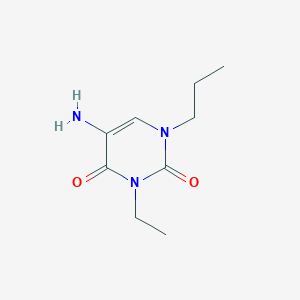
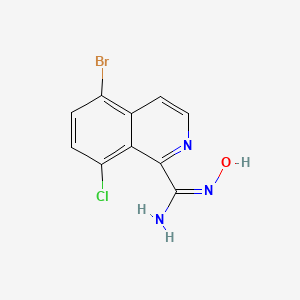

![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
